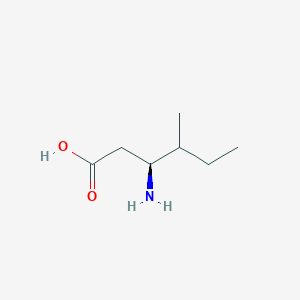
(3S)-3-Amino-4-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-4-methylhexanoic acid is an organic compound with the molecular formula C7H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is structurally related to gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-4-methylhexanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 4-methylhexanoic acid.
Amination: The carboxylic acid group is converted to an amine group through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.
Chiral Catalysis: Employing chiral catalysts to ensure the correct stereochemistry during synthesis.
High-Pressure Reactions: Utilizing high-pressure conditions to drive the reactions to completion efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-4-methylhexanoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and as a GABA analog.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with GABA receptors in the central nervous system.
Pathways Involved: It can modulate neurotransmission by mimicking or inhibiting the action of GABA, leading to potential therapeutic effects in conditions like epilepsy or anxiety.
Comparación Con Compuestos Similares
Similar Compounds
Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar structure but different stereochemistry.
Pregabalin: A medication used to treat neuropathic pain and epilepsy, structurally related to (3S)-3-Amino-4-methylhexanoic acid.
Gabapentin: Another GABA analog used in the treatment of neuropathic pain and seizures.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its analogs. Its potential therapeutic applications and role as a building block in chemical synthesis further highlight its importance.
Propiedades
Número CAS |
1151863-10-3 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |
Clave InChI |
JHEDYGILOIBOTL-GDVGLLTNSA-N |
SMILES isomérico |
CCC(C)[C@H](CC(=O)O)N |
SMILES canónico |
CCC(C)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


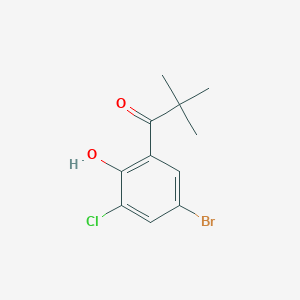
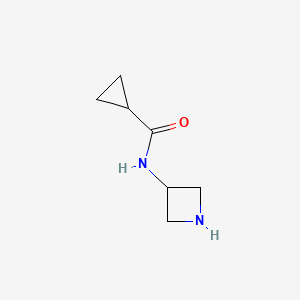
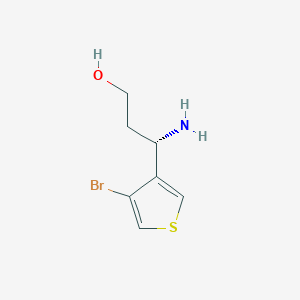
amine](/img/structure/B15272002.png)
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)
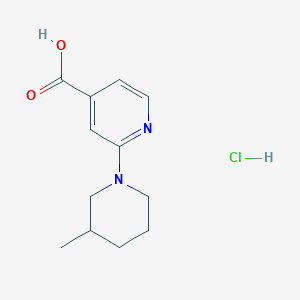
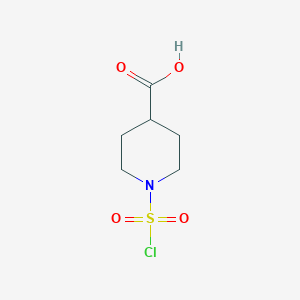
![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
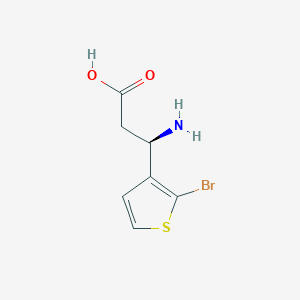
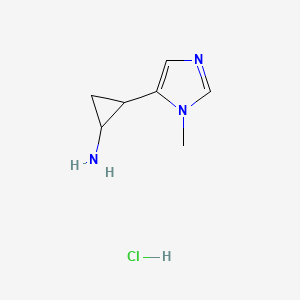
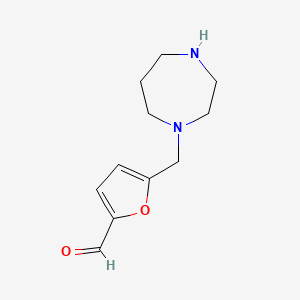
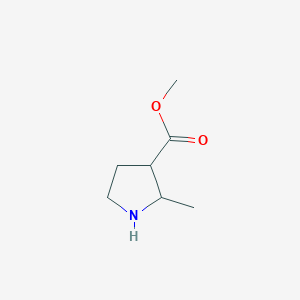
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
